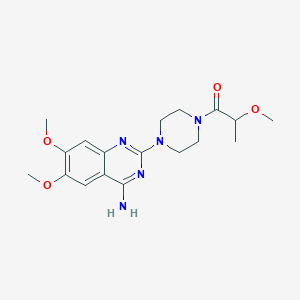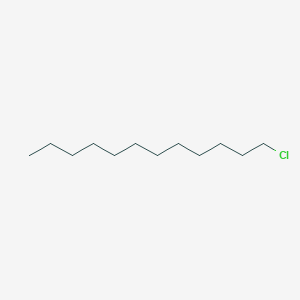
1-氯十二烷
概述
描述
C₁₂H₂₅Cl . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and industrial applications. The compound is characterized by a long carbon chain with a chlorine atom attached to the terminal carbon, making it a member of the alkyl halides family .
科学研究应用
1-Chlorododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, detergents, and pharmaceuticals.
Biological Studies: 1-Chlorododecane is used in studies involving membrane proteins and lipid bilayers due to its amphiphilic nature.
Industrial Applications: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
Target of Action
1-Chlorododecane, also known as Dodecyl chloride or Lauryl chloride
Biochemical Pathways
It’s known that chlorinated alkanes can participate in various reactions due to the presence of the chlorine atom, which can be replaced by other groups in nucleophilic substitution reactions .
Pharmacokinetics
Like other chlorinated alkanes, it’s likely to have low water solubility and high lipid solubility, which could influence its bioavailability and distribution within the body .
Result of Action
Chlorinated alkanes in general can have various effects depending on their structure, the nature of their targets, and the biochemical pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chlorododecane. For instance, its low water solubility and high lipid solubility could affect its distribution in different environmental compartments. Moreover, factors such as temperature, pH, and the presence of other chemicals could influence its stability and reactivity .
安全和危害
1-Chlorododecane is very toxic to aquatic life with long-lasting effects . It is suspected of causing cancer and may cause drowsiness or dizziness . It causes eye irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment . It should be used only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
It is known that it is insoluble in water, soluble in benzene, and soluble in ethanol
Cellular Effects
It is known that hydrocarbons and their derivatives can have significant effects on cellular processes
Molecular Mechanism
It is known that the compound has a molecular weight of 204.78 and its structure is available as a 2D Mol file or as a computed 3D SD file
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 260 °C , a density of 0.87 g/cm3 at 20 °C , and a vapor pressure of <0.1 hPa at 20 °C
Dosage Effects in Animal Models
It is known that the LD50 (lethal dose, 50%) for oral administration in rats is 17300 mg/kg
Metabolic Pathways
The metabolic pathways that 1-Chlorododecane is involved in are not well-documented in the literature. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions
Subcellular Localization
It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing
准备方法
Synthetic Routes and Reaction Conditions: 1-Chlorododecane can be synthesized through the chlorination of dodecane. This process involves the reaction of dodecane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, 1-chlorododecane is produced by the direct chlorination of dodecane using chlorine gas. The process is conducted in large reactors equipped with UV lamps to initiate the reaction. The reaction mixture is then purified through distillation to obtain pure 1-chlorododecane .
化学反应分析
Types of Reactions: 1-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 1-chlorododecane can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under strong basic conditions, 1-chlorododecane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides are commonly used reagents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, and amines.
Elimination Reactions: Alkenes.
相似化合物的比较
1-Chlorodecane (C₁₀H₂₁Cl): Similar structure but with a shorter carbon chain.
1-Chlorotetradecane (C₁₄H₂₉Cl): Similar structure but with a longer carbon chain.
1-Bromododecane (C₁₂H₂₅Br): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chlorododecane is unique due to its specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of surfactants and detergents, where the long carbon chain contributes to the hydrophobic properties, while the chlorine atom allows for further chemical modifications .
属性
IUPAC Name |
1-chlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNEUUHHLGGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025492 | |
| Record name | 1-Chlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19350 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
235 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chlorododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19350 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
112-52-7 | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chlorododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORODODECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8O8J0UTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
15.3 °F (NTP, 1992) | |
| Record name | LAURYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20560 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chlorododecane?
A1: 1-Chlorododecane has the molecular formula C12H25Cl and a molecular weight of 204.79 g/mol.
Q2: How does the choice of solvent influence the reactivity of 1-chlorododecane in reactions involving samarium(II) reductants?
A2: Research has shown that the solvent significantly impacts the rate of 1-chlorododecane reduction by samarium(II) reagents. For example, using {Sm[N(SiMe3)2]2(THF)2} as the reductant, the reaction was found to be three orders of magnitude faster in hexanes than in tetrahydrofuran (THF). [] This difference is attributed to the stronger solvation of the samarium(II) species by THF, which hinders electron transfer to the substrate. []
Q3: How does confinement on a solid substrate affect the bromination kinetics of polystyrene dissolved in 1-chlorododecane?
A3: Studies have demonstrated that brominating polystyrene chains anchored to a solid substrate in 1-chlorododecane is significantly slower compared to brominating free polystyrene chains in the same solvent. [] This observation is attributed to steric hindrance arising from the confinement of polystyrene on the substrate, which limits the accessibility of bromine to the polymer chains. []
Q4: Can 1-chlorododecane be used as a component in a non-mercuric homogenous system for the hydrochlorination of acetylene?
A4: Yes, 1-chlorododecane has been successfully incorporated into a non-mercuric homogenous catalyst system for acetylene hydrochlorination. [] The system consists of PtCl4, 81-R, and 1-chlorododecane. Spectroscopic analyses suggest the active catalytic component is the ion-association complex [PtCl6]2−[RNH3]2+. []
Q5: How does the number of hydroxyethyl groups in a series of cationic surfactants derived from 1-chlorododecane influence their surface activity?
A5: Studies on cationic surfactants synthesized from 1-chlorododecane and mono-, di-, or triethanolamine revealed a strong correlation between the number of hydroxyethyl groups and surface activity. [, ] Increasing the number of hydroxyethyl groups led to a decrease in critical micelle concentration (CMC) and an increase in surface excess concentration (Γmax). [, ] This trend suggests that increasing the hydrophilic character of the surfactant enhances its ability to lower surface tension and form micelles.
Q6: Are there alternative methods for preparing porous microspheres that avoid the use of 1-chlorododecane?
A6: Yes, while 1-chlorododecane is commonly employed in the activated seed swelling technique for synthesizing porous microspheres, [, ] alternative approaches utilizing decalin and methyl-β-cyclodextrin have been explored. [] These alternative methods offer potential advantages in terms of environmental friendliness and reduced toxicity.
Q7: Has 1-chlorododecane been detected as a contaminant in environmental samples?
A7: Yes, 1-chlorododecane has been identified as an anti-corrosive agent in environmental samples. In a study investigating soil and sand dust contamination in Riyadh, Saudi Arabia, 1-chlorododecane was found alongside other pollutants, highlighting its potential presence as a contaminant in areas with industrial activity. []
Q8: What analytical techniques have been employed to study the thermal decomposition of 1-chlorododecane-based ionic liquids?
A8: In-situ mass spectrometry and powder X-ray diffraction have been utilized to investigate the thermal decomposition of 1-chlorododecane-based ionic liquids. [] These techniques allowed researchers to identify the decomposition products, including HCl, CH3Cl, and 1-chlorododecane itself, which could act as oxidizing agents in gas-solid reactions. []
Q9: What is known about the environmental fate and potential biodegradation of 1-chlorododecane?
A9: While specific information regarding the environmental degradation of 1-chlorododecane is limited in the provided research, studies on the bacterial degradation of similar chloroalkanes provide insights. Research has shown that an Acinetobacter isolate could utilize 1-chlorohexadecane, 1-chlorododecane, and 1-chlorodecane as growth substrates, incorporating odd-chain fatty acids into their cellular lipids through a subterminal oxidative pathway. [] This finding suggests the potential for microbial degradation of 1-chlorododecane in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
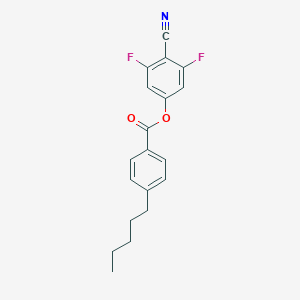
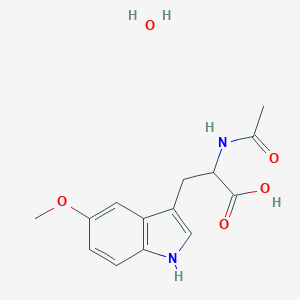
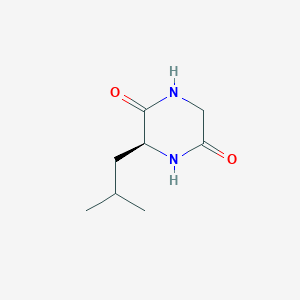
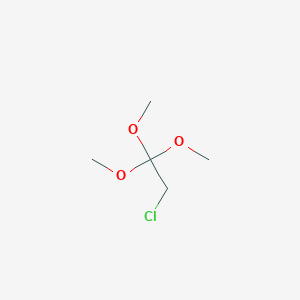
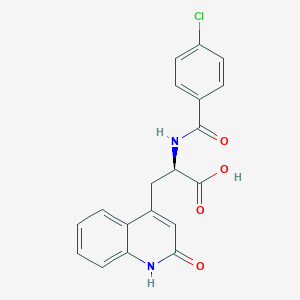
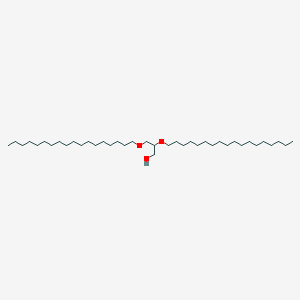
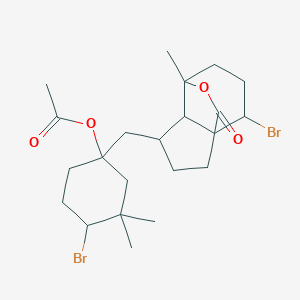
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
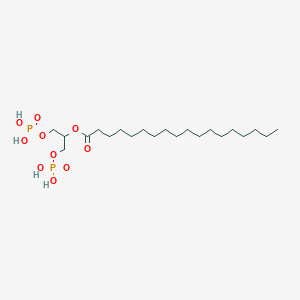
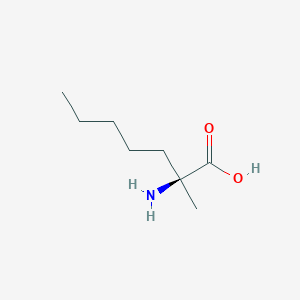

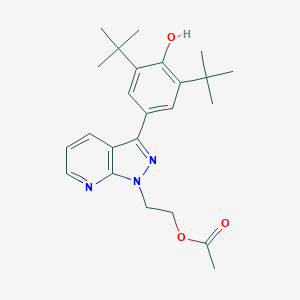
![1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
